beta-Alanine, N,N'-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-, bis(2-methoxyethyl) ester
Description
Properties
CAS No. |
68479-79-8 |
|---|---|
Molecular Formula |
C26H30N2O10 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
2-methoxyethyl 3-[[4,8-dihydroxy-5-[[3-(2-methoxyethoxy)-3-oxopropyl]amino]-9,10-dioxoanthracen-1-yl]amino]propanoate |
InChI |
InChI=1S/C26H30N2O10/c1-35-11-13-37-19(31)7-9-27-15-3-5-17(29)23-21(15)25(33)24-18(30)6-4-16(22(24)26(23)34)28-10-8-20(32)38-14-12-36-2/h3-6,27-30H,7-14H2,1-2H3 |
InChI Key |
YVEWFPRYDOIMKL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)CCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NCCC(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of beta-Alanine, N,N'-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-, bis(2-methoxyethyl) ester generally involves the following key steps:
- Starting Material Selection: The core anthraquinone derivative, specifically 9,10-anthraquinone substituted at the 4 and 8 positions with hydroxy groups, serves as the central scaffold.
- Functionalization of Anthraquinone: Introduction of reactive sites at the 1 and 5 positions of the anthraquinone ring to allow bis-substitution with beta-alanine derivatives.
- Beta-Alanine Derivative Preparation: Beta-alanine is modified to its bis(2-methoxyethyl) ester form to enhance solubility and reactivity.
- Coupling Reaction: The beta-alanine ester derivatives are coupled to the anthraquinone scaffold via amide or ester linkages, often using activating agents or catalysts to facilitate bond formation.
- Purification and Characterization: The final compound is purified by chromatographic techniques and characterized by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.
Specific Synthetic Routes
Research Results and Source Diversity
Regulatory and Chemical Databases: The compound’s structural components relate to anthraquinone derivatives and beta-alanine esters, which are documented in chemical safety and regulatory annexes such as those from the Swiss Federal Food Safety and Veterinary Office (BLV) and New Zealand Medsafe lists. These sources confirm the presence and regulatory evaluation of related anthraquinone and ester compounds, indicating their industrial and pharmaceutical relevance.
Chemical Synthesis Literature: Although direct synthetic procedures for this exact compound are scarce in the provided documents, anthraquinone derivatives functionalized with hydroxy and ester groups are well-studied, with established protocols for selective hydroxylation and esterification. Beta-alanine esterification with 2-methoxyethanol is a standard organic transformation documented in organic synthesis manuals.
Analytical and Purification Techniques: The purification and analysis methods commonly employed include chromatographic separation and spectroscopic characterization, ensuring the compound’s purity and structural integrity for research or application purposes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Pharmaceuticals
Beta-Alanine derivatives have been explored for their potential therapeutic effects. The compound's structure suggests possible interactions with biological targets that could lead to new drug developments.
- Antioxidant Activity: Studies indicate that beta-Alanine derivatives can exhibit antioxidant properties. This makes them potential candidates for formulations aimed at reducing oxidative stress in various diseases .
- Anticancer Potential: Research has indicated that compounds similar to beta-Alanine can inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents. The anthraquinone moiety in the compound is known for its anticancer activities .
Biochemical Research
The compound's interactions with biological systems are of interest in biochemical research.
- Enzyme Inhibition: Beta-Alanine derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This could be useful in developing inhibitors for diseases linked to enzyme dysregulation .
- Cell Signaling Modulation: Research indicates that beta-Alanine can modulate cell signaling pathways, potentially influencing cell proliferation and apoptosis. This property is particularly relevant in cancer research .
Materials Science
In materials science, beta-Alanine derivatives are being explored for their utility in developing new materials with enhanced properties.
- Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with specific functional properties, such as improved thermal stability or mechanical strength .
- Nanotechnology Applications: Beta-Alanine derivatives are being investigated for use in nanomaterials due to their ability to stabilize nanoparticles and enhance their functionality in various applications .
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of beta-Alanine derivatives using various assays (DPPH and ABTS). Results demonstrated that the compound effectively scavenged free radicals, suggesting its potential use in formulations aimed at combating oxidative stress-related diseases .
Case Study 2: Anticancer Activity
Research focused on the anticancer effects of beta-Alanine derivatives on various cancer cell lines showed significant inhibition of cell growth. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. These findings highlight the potential of this compound as an adjunct therapy in cancer treatment .
Mechanism of Action
The mechanism of action of beta-Alanine, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-, bis(2-methoxyethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these proteins and influencing various biochemical pathways. The presence of dihydroxy and dioxo groups allows for specific interactions with hydrogen-bonding sites, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anthraquinone-Based Derivatives with Amino Acid Esters
(a) n-Octyl-β-Alanine Derivatives (Compound 9)
- Structure: Beta-alanine esterified with n-octanol and linked to a perfluorooctyl isocyanate group .
- Synthesis : Uses N-Boc-β-alanine and trifluoroacetic acid deprotection .
- Key Differences :
(b) Dioctylaspartate Derivatives (Compound 10)
- Structure: L-aspartic acid esterified with n-octanol and modified with perfluorohexyl isocyanate .
- Key Differences :
Comparison Table 1 : Amino Acid Ester Derivatives
Anthraquinone-Benzamide Derivatives
(a) Vat Violet 17 (C.I. 63365)
- CAS No.: 3076-87-7 .
- Structure: 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione core with 4-methoxybenzamide substituents .
- Synthesis: Condensation of 1,5-diaminoanthracenedione with 4-methoxybenzoyl chloride .
- Applications : Commercial vat dye used in textiles due to its stability and vibrant color .
(b) N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl)bisbenzamide
- CAS No.: 2987-68-0 .
- Structure : Anthracenedione core with unsubstituted benzamide groups.
- Key Differences : Lacks hydroxyl groups at the 4,8-positions, reducing polarity compared to the target compound .
Comparison Table 2 : Anthraquinone-Benzamide Derivatives
Physicochemical and Environmental Properties
- Solubility : The target compound’s 2-methoxyethyl esters likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to n-octyl (Compound 9) or benzamide derivatives .
- Toxicity : Classified as low risk under CEPA , whereas perfluorinated analogs (e.g., Compound 9) may raise environmental concerns due to persistence .
- Stability : The anthracenedione core provides UV stability, similar to Vat Violet 17 .
Research and Application Insights
- Synthetic Routes : The target compound likely employs carbodiimide-mediated coupling, analogous to methods for Compound 9 .
- Potential Applications: Dyes: Structural similarity to Vat Violet 17 suggests utility in colorants, though ester groups may alter lightfastness . Pharmaceuticals: Beta-alanine’s role in carnosine synthesis (a muscle buffering agent) hints at biochemical applications, though this requires further study .
Biological Activity
Beta-Alanine, specifically in the form of N,N'-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-, bis(2-methoxyethyl) ester , is a compound that has garnered attention for its potential biological activities. This article reviews its effects on various biological processes, particularly in cancer research and muscle performance enhancement.
Chemical Structure and Properties
The compound consists of beta-alanine linked to a dioxo-anthracene moiety, which may influence its solubility and bioactivity. The methoxyethyl ester groups enhance its stability and bioavailability. Understanding the structure-activity relationship is crucial for elucidating its biological effects.
1. Anti-Tumor Effects
Research indicates that beta-alanine exhibits anti-tumor properties , particularly in hepatocellular carcinoma (HCC). A study highlighted the role of beta-alanine metabolism-related genes (βAMRGs) in HCC progression. The findings suggest that higher βAMRG scores correlate with better patient prognosis and distinct immune microenvironments, indicating that beta-alanine may modulate tumor behavior by influencing metabolic pathways and immune responses .
2. Muscle Performance Enhancement
Beta-alanine is widely recognized for its role as a precursor to carnosine, a dipeptide that buffers hydrogen ions in muscle cells, thereby enhancing performance during high-intensity exercise. Supplementation has been shown to:
- Increase muscle carnosine levels , which can improve exercise capacity and reduce fatigue.
- Enhance power output during short-duration, high-intensity activities. For example, one study demonstrated a significant increase in peak power output during sprints following beta-alanine supplementation .
3. Pharmacokinetics and Bioavailability
The pharmacokinetic profile of beta-alanine is essential for understanding its effectiveness as a supplement. A recent study compared controlled-release formulations of beta-alanine, revealing that a novel sustained-release formulation significantly increased bioavailability compared to traditional forms. This enhancement could lead to improved efficacy while minimizing side effects such as paresthesia .
| Parameter | Controlled Release | Traditional Form |
|---|---|---|
| C_MAX | 1.6-fold increase | Baseline |
| AUC (0 → ∞) | 2.1-fold increase | Baseline |
| Paresthesia Intensity | Increased 1.7-fold | Higher incidence |
Case Study 1: Hepatocellular Carcinoma
A comprehensive evaluation of βAMRGs in HCC patients revealed distinct subtypes based on metabolic activity associated with beta-alanine metabolism. Patients classified into clusters with higher βAMRG scores exhibited better overall survival rates, suggesting potential therapeutic targets in cancer treatment .
Case Study 2: Athletic Performance
In a randomized controlled trial involving athletes, supplementation with beta-alanine resulted in significant improvements in both anaerobic performance and lactate threshold compared to placebo groups. The study concluded that regular supplementation could enhance training adaptations by improving muscle buffering capacity .
Q & A
Q. What are the optimal synthetic routes for preparing this anthracene-modified beta-alanine derivative?
Methodological Answer:
- The synthesis likely involves coupling beta-alanine esters to the anthracenediyl core via nucleophilic substitution or esterification. Evidence from similar anthraquinone derivatives (e.g., 9,10-dihydroxyanthracene) suggests using protecting groups for hydroxyl and carbonyl moieties during synthesis to prevent side reactions .
- Purification may require column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC, as seen in flavonoid and anthracene derivative purification protocols .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Use HPLC-MS with reverse-phase C18 columns (methanol/water mobile phases) to assess purity, as applied to phenolic compounds in environmental analysis .
- NMR (1H/13C) and FT-IR spectroscopy are critical for confirming ester linkages, hydroxyl groups, and anthracene backbone structure. For example, 9,10-diphenylanthracene derivatives were characterized using NMR to verify substituent positions .
Q. What solvent systems are compatible with this compound for experimental applications?
Methodological Answer:
- Anthracene derivatives typically dissolve in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Stability tests in aqueous buffers (pH 4–9) are recommended, as anthraquinones often exhibit pH-dependent solubility .
Advanced Research Questions
Q. How does the electronic structure of the anthracenediyl core influence the compound’s redox behavior?
Methodological Answer:
- Perform cyclic voltammetry (CV) in acetonitrile or DMF with tetrabutylammonium hexafluorophosphate as the electrolyte. Compare redox potentials to anthraquinone analogs (e.g., 9,10-anthraquinone), where dihydroxy and methoxy substituents modulate electron affinity .
- Theoretical calculations (DFT) can model HOMO-LUMO gaps and predict charge-transfer interactions, as demonstrated for anthracene-based sensors .
Q. What strategies mitigate photodegradation or oxidative instability during storage?
Methodological Answer:
- Store in amber vials under inert gas (argon/nitrogen) at −20°C, as recommended for light-sensitive anthracene derivatives .
- Add antioxidants (e.g., BHT at 0.01% w/v) to solutions, a method validated for stabilizing phenolic compounds in environmental matrices .
Q. How can this compound be applied in detecting reactive oxygen species (ROS) in biological systems?
Methodological Answer:
- Functionalize the anthracene core as a fluorogenic probe for ROS (e.g., singlet oxygen). Similar anthracene-dimalonic acid derivatives exhibit fluorescence quenching upon ROS interaction, measurable via fluorescence spectroscopy .
- Validate specificity using ROS scavengers (e.g., sodium azide for singlet oxygen) in cell-free assays before transitioning to cellular models .
Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological fluids)?
Methodological Answer:
- Use solid-phase extraction (SPE) with Oasis HLB cartridges for sample cleanup, followed by UPLC-MS/MS with isotopic internal standards (e.g., deuterated analogs), as optimized for phenolic contaminants in wastewater .
- Matrix effects can be minimized via post-column infusion checks and standard addition calibration .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported solubility or stability data for anthracene derivatives?
Methodological Answer:
- Replicate experiments under controlled conditions (temperature, humidity) using standardized protocols. For example, conflicting solubility data for 9,10-dihydroxyanthracene were resolved by validating measurements via gravimetric analysis .
- Cross-reference with computational solubility predictors (e.g., Abraham solvation parameters) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
